molecular formula C20H20N4O3S B2703814 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235676-21-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2703814
CAS No.: 1235676-21-7
M. Wt: 396.47
InChI Key: HKMGBJSOMZVRLN-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-yl acrylate derivative. This is followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the coupling of the piperidine derivative with benzo[c][1,2,5]thiadiazole-5-carboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

When compared to similar compounds, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    Furan derivatives: Compounds with a furan ring, such as furan-2-carboxylic acid.

    Piperidine derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxylic acid.

    Benzo[c][1,2,5]thiadiazole derivatives: Compounds with a benzo[c][1,2,5]thiadiazole moiety, such as benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid. The uniqueness of this compound lies in its ability to combine these structural elements, potentially leading to novel properties and applications.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-19(6-4-16-2-1-11-27-16)24-9-7-14(8-10-24)13-21-20(26)15-3-5-17-18(12-15)23-28-22-17/h1-6,11-12,14H,7-10,13H2,(H,21,26)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMGBJSOMZVRLN-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.